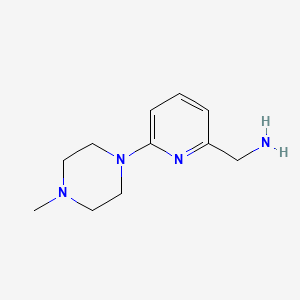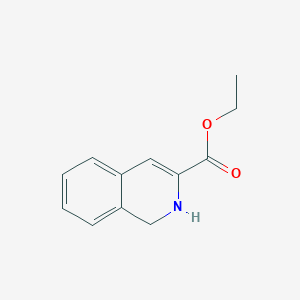
Ethyl 1,2-dihydroisoquinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1,2-dihydroisoquinoline-3-carboxylate is a heterocyclic compound that belongs to the class of isoquinolines. Isoquinolines are a group of organic compounds that are structurally related to quinolines and are known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 1,2-dihydroisoquinoline-3-carboxylate can be synthesized through various methods. One common approach involves the reaction of isoquinolinium salts with nucleophilic reagents. For instance, the reaction of 3-ethoxycarbonyl isoquinolinium salts with organolithium, alcoholates, and borohydride reagents can yield 1,2-dihydroisoquinoline-3-carboxylates . Another method involves the use of Grignard reagents to achieve the addition reactions necessary for the synthesis of this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using readily available starting materials. For example, the reaction of 4,5-dimethoxy ortho-phthalaldehyde with diethyl aminomalonate in the presence of sodium ethoxide and magnesium sulfate can produce ethyl isoquinoline-3-carboxylates in high yields .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1,2-dihydroisoquinoline-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form isoquinoline derivatives.
Reduction: Reduction reactions can convert it into different dihydroisoquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the isoquinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include organolithium reagents, Grignard reagents, and borohydride reagents. Reaction conditions often involve the use of solvents such as methylene chloride and the presence of catalysts like sodium ethoxide .
Major Products Formed
The major products formed from these reactions include various substituted isoquinoline derivatives, which can have different biological and chemical properties .
Scientific Research Applications
Ethyl 1,2-dihydroisoquinoline-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex isoquinoline derivatives.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 1,2-dihydroisoquinoline-3-carboxylate involves its interaction with molecular targets and pathways within biological systems. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ethyl 1,2-dihydroisoquinoline-3-carboxylate include:
1,2,3,4-Tetrahydroisoquinoline-2-carboxylate: Another isoquinoline derivative with similar structural features.
Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate: A related compound with a different substitution pattern on the isoquinoline ring.
Uniqueness
This compound is unique due to its specific substitution pattern and the resulting chemical and biological properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
95377-50-7 |
|---|---|
Molecular Formula |
C12H13NO2 |
Molecular Weight |
203.24 g/mol |
IUPAC Name |
ethyl 1,2-dihydroisoquinoline-3-carboxylate |
InChI |
InChI=1S/C12H13NO2/c1-2-15-12(14)11-7-9-5-3-4-6-10(9)8-13-11/h3-7,13H,2,8H2,1H3 |
InChI Key |
XXVUIHBGWMJZAG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=CC=CC=C2CN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


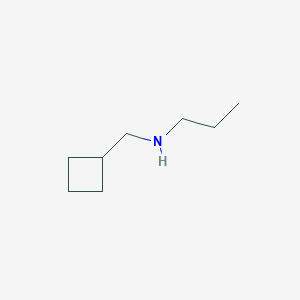
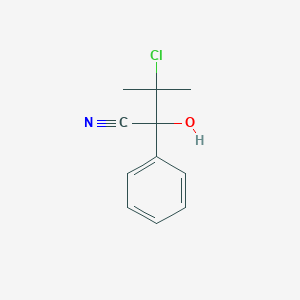
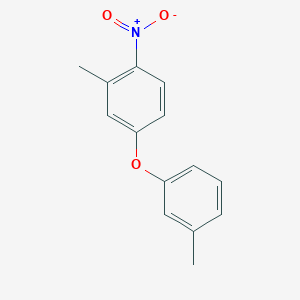

![8-Isopropyl-2-(methylsulfonyl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13985010.png)
![Bis[4-(2-hydroxyethoxy)phenyl]methanone](/img/structure/B13985011.png)





![3-Bromo-6-oxabicyclo[3.1.0]hexane](/img/structure/B13985045.png)
![[(4-{[(2-Chloroethyl)carbamoyl]amino}phenyl)sulfanyl]acetic acid](/img/structure/B13985050.png)
